(Isopropyl-isoquinolin-1-ylmethyl-amino)-acetic acid (Isopropyl-isoquinolin-1-ylmethyl-amino)-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13472911
InChI: InChI=1S/C15H18N2O2/c1-11(2)17(10-15(18)19)9-14-13-6-4-3-5-12(13)7-8-16-14/h3-8,11H,9-10H2,1-2H3,(H,18,19)
SMILES: CC(C)N(CC1=NC=CC2=CC=CC=C21)CC(=O)O
Molecular Formula: C15H18N2O2
Molecular Weight: 258.32 g/mol

(Isopropyl-isoquinolin-1-ylmethyl-amino)-acetic acid

CAS No.:

Cat. No.: VC13472911

Molecular Formula: C15H18N2O2

Molecular Weight: 258.32 g/mol

* For research use only. Not for human or veterinary use.

(Isopropyl-isoquinolin-1-ylmethyl-amino)-acetic acid -

Specification

Molecular Formula C15H18N2O2
Molecular Weight 258.32 g/mol
IUPAC Name 2-[isoquinolin-1-ylmethyl(propan-2-yl)amino]acetic acid
Standard InChI InChI=1S/C15H18N2O2/c1-11(2)17(10-15(18)19)9-14-13-6-4-3-5-12(13)7-8-16-14/h3-8,11H,9-10H2,1-2H3,(H,18,19)
Standard InChI Key YLKAZQNLSMTHFJ-UHFFFAOYSA-N
SMILES CC(C)N(CC1=NC=CC2=CC=CC=C21)CC(=O)O
Canonical SMILES CC(C)N(CC1=NC=CC2=CC=CC=C21)CC(=O)O

Introduction

Structural and Physicochemical Properties

The compound’s structure consists of an isoquinoline ring system (a benzene fused to a pyridine ring) with a methylene bridge connecting the 1-position to a tertiary amine. The amine is further substituted with an isopropyl group and an acetic acid side chain (Figure 1). Key physicochemical properties include:

PropertyValueSource
Molecular weight258.32 g/mol
XLogP3-AA (lipophilicity)~3.0 (estimated)
Hydrogen bond donors1 (carboxylic acid)
Hydrogen bond acceptors4 (N, O atoms)
Rotatable bonds4
Topological polar surface area53.4 Ų

The carboxylic acid group enhances solubility in aqueous media, while the isoquinoline and isopropyl moieties contribute to hydrophobic interactions.

Applications in Drug Discovery

Scaffold for SAR Studies

The compound’s modular structure allows for diversification at:

  • Isoquinoline C-6/C-7 positions: Electron-donating groups (e.g., methoxy) enhance bioactivity .

  • Acetic acid moiety: Esterification or amidation to improve permeability .

Case Study: Analogues with Enhanced Properties

ModificationEffect on ActivitySource
6-Methoxy substitution↑ Antiproliferative activity
Azaindole replacement↑ Metabolic stability
Benzylmorpholine substitution↑ Solubility

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